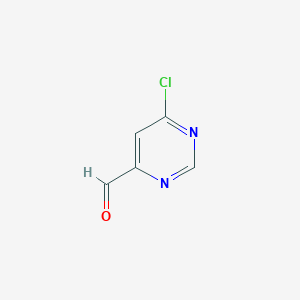

6-Chloropyrimidine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFORWTKKMGPWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617053 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-16-0 | |

| Record name | 6-Chloropyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyrimidine 4 Carbaldehyde and Its Pyrimidine Core Derivatives

Direct Synthetic Approaches to 6-Chloropyrimidine-4-carbaldehyde

The introduction of a formyl group at the C4 position of the 6-chloropyrimidine scaffold can be achieved through several direct methods, each with its own advantages and specific applications.

Chemoselective Oxidation of 4-Hydroxymethylpyrimidine Precursors

A common and effective method for the synthesis of this compound involves the chemoselective oxidation of (6-chloropyrimidin-4-yl)methanol. This precursor, a 4-hydroxymethylpyrimidine derivative, can be selectively oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a frequently employed oxidizing agent for this transformation due to its mild and selective nature, which minimizes over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature.

Riley Oxidation of 4-Methylpyrimidine Analogues

The Riley oxidation offers an alternative route for the direct formylation of pyrimidine (B1678525) rings. This method utilizes selenium dioxide (SeO₂) to oxidize an activated methyl group at the C4 position of a pyrimidine ring to a formyl group. In the context of this compound synthesis, this would involve the oxidation of 6-chloro-4-methylpyrimidine. The reaction is typically performed in a suitable solvent like dioxane, often with heating. Careful control of reaction conditions is crucial to prevent the formation of byproducts.

Formylation Reactions Utilizing Vilsmeier-Haack Conditions

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org This reaction employs the Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov The resulting electrophilic iminium salt then attacks the pyrimidine ring to introduce a formyl group. nih.gov

This method has been successfully applied to various pyrimidine derivatives. For instance, the formylation of 6-aminouracil (B15529) and other hydroxy- and amino-substituted pyrimidines has been studied, where formylation often occurs at the C5 position. researchgate.net In some cases, the reaction can also lead to the replacement of hydroxyl groups with chlorine. researchgate.net The reaction conditions, including the choice of solvent and the ratio of reagents, can significantly influence the outcome and yield of the formylation. mdpi.com For example, using DMF as a solvent has been shown to improve the yield and reduce the reaction time for the formylation of 2-methylpyrimidine-4,6-diol compared to other solvents like benzene (B151609) or dichloroethane. mdpi.com The Vilsmeier-Haack reaction has also been used to synthesize pyrazole-4-carbaldehydes, which are valuable intermediates for various applications. researchgate.netmdpi.com

Preparation of Key Chlorinated Pyrimidine Starting Materials

The synthesis of this compound and other functionalized pyrimidines often relies on the availability of suitably chlorinated pyrimidine precursors. The following sections detail common methods for preparing these essential starting materials.

Chlorination of Hydroxypyrimidine Derivatives (e.g., 2,4-Diamino-6-hydroxypyrimidine to 2,4-Diamino-6-chloropyrimidine)

A fundamental transformation in pyrimidine chemistry is the conversion of a hydroxyl group to a chlorine atom. This is frequently accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.compatsnap.comgoogle.com A prominent example is the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine. mdpi.compatsnap.comgoogle.compatsnap.com This reaction is a key step in the synthesis of various pharmaceutical compounds. patsnap.comgoogle.com

The reaction typically involves heating the hydroxypyrimidine derivative with an excess of POCl₃. mdpi.compatsnap.com In some procedures, a catalyst such as N,N-dimethylaniline or other tertiary amines may be added. google.com After the reaction is complete, the excess POCl₃ is removed, often by distillation, and the reaction is quenched. Quenching can be performed using various methods, including the addition of ice water or alcohols like ethanol (B145695) or methanol. mdpi.compatsnap.com The use of alcohols for quenching is considered a safer alternative. patsnap.comgoogle.com The product, often obtained as a hydrochloride salt, is then neutralized to yield the final chlorinated pyrimidine. patsnap.comgoogle.com The yield of this chlorination can be influenced by the reaction conditions and work-up procedures. patsnap.compatsnap.com

| Starting Material | Reagent | Product | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | 85% | mdpi.com |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃, Ethanol (quenching) | 2,4-Diamino-6-chloropyrimidine | 82% | google.com |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃, Methanol (quenching) | 2,4-Diamino-6-chloropyrimidine | - | patsnap.com |

Regioselective Dechlorination Strategies from Dichloropyrimidines

In many synthetic routes, it is necessary to selectively remove a chlorine atom from a dichlorinated or trichlorinated pyrimidine. The reactivity of chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5, which allows for regioselective reactions. acs.org This differential reactivity is exploited in nucleophilic aromatic substitution (SNAr) reactions. acs.org

For instance, the mono-amination of 4,6-dichloropyrimidine (B16783) can be achieved by reacting it with an amine, often in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov This allows for the selective substitution of one chlorine atom, leading to the formation of a 4-amino-6-chloropyrimidine (B18116) derivative. nih.govnih.gov The steric hindrance of the amine can influence the yield of the reaction. nih.gov

Furthermore, palladium-catalyzed reactions can also be employed for the regioselective functionalization of dichloropyrimidines. acs.org For example, the Suzuki coupling of 2,4,6-trichloropyrimidine (B138864) with a boronic acid can be controlled to favor substitution at the C4 position. acs.org The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity. acs.org In some cases, quantum mechanical analyses have been used to understand and predict the regioselectivity of SNAr reactions on dichloropyrimidines. wuxibiology.com

| Starting Material | Reaction Type | Product | Key Features | Reference |

| 4,6-Dichloropyrimidine | Mono-amination | 4-Amino-6-chloropyrimidine derivatives | Selective substitution at the C4 position. | nih.govnih.gov |

| 2,4,6-Trichloropyrimidine | Suzuki Coupling | 4-Aryl-2,6-dichloropyrimidine | Regioselective C-C bond formation at the C4 position. | acs.org |

| 2,4-Dichloropyrimidines | SNAr with amines | 4-Amino-2-chloropyrimidine or 2-Amino-4-chloropyrimidine | Regioselectivity is sensitive to substituents on the pyrimidine ring. | wuxibiology.com |

Advanced Strategies for Introducing the Carbaldehyde Moiety

The introduction of a carbaldehyde group onto the pyrimidine ring is a critical transformation for the synthesis of this compound and its derivatives. This functional group serves as a versatile handle for a wide array of subsequent chemical modifications. Advanced synthetic strategies have been developed to achieve this formylation with efficiency and regioselectivity. These methods include the direct formylation of activated pyrimidine rings, the oxidation of precursor groups, and the reduction of nitriles.

One of the most powerful and widely used methods for the formylation of electron-rich heterocyclic systems, including pyrimidines, is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, attacks the electron-rich pyrimidine ring. wikipedia.org Subsequent hydrolysis of the iminium ion intermediate yields the desired aldehyde. wikipedia.org

A key advantage of the Vilsmeier-Haack reaction is its applicability to substrates that can be activated towards electrophilic substitution. For pyrimidine systems, the presence of electron-donating groups enhances the reactivity of the ring. A notable example is the formylation of 2-amino-4,6-dihydroxypyrimidine. In this case, the reaction with a mixture of POCl₃ and DMF not only introduces the formyl group at the C-5 position but also simultaneously converts the hydroxyl groups into chloro groups, yielding 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). mdpi.com This dual functionality of the reagent system, acting as both a formylating and chlorinating agent, provides an efficient route to chlorinated pyrimidine aldehydes. The reaction of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions has also been explored, leading exclusively to formylation at the 5-position without the substitution of the hydroxyl groups, demonstrating the influence of the substrate and reaction conditions on the outcome. mdpi.com

Another significant strategy for introducing the carbaldehyde moiety is the oxidation of a pre-existing methyl or hydroxymethyl group at the target position. The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines has been shown to provide the corresponding pyrimidine-4-carbaldehydes in good yields. researchgate.netcitedrive.com Alternatively, the direct oxidation of 4-methylpyrimidines can be achieved using methods like the Riley oxidation, which employs selenium dioxide. researchgate.netcitedrive.com

Furthermore, the reduction of a nitrile group (C≡N) to a carbaldehyde (-CHO) represents a viable pathway. For instance, 4-aminopyrimidine-5-carbonitriles can be reduced to the corresponding 4-aminopyrimidine-5-carbaldehydes. researchgate.net Reagents such as diisobutylaluminum hydride (DIBAL) are effective for this transformation. researchgate.net This approach is particularly useful when the pyrimidine nitrile precursor is readily accessible.

The following table summarizes key findings from research on the formylation of pyrimidine derivatives, highlighting the versatility of the Vilsmeier-Haack reaction.

Chemical Reactivity and Mechanistic Investigations of 6 Chloropyrimidine 4 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Substituted Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-chloropyrimidine-4-carbaldehyde is susceptible to nucleophilic aromatic substitution, primarily at the C-6 position where the chlorine atom is located. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the ring towards nucleophilic attack.

Reactions with Amines (Aliphatic, Cyclic, Alicyclic, Aromatic, Heteroaromatic, Benzylic)

A variety of amines can displace the chlorine atom in this compound and its derivatives. Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that amination can be achieved with aliphatic, cyclic, alicyclic, aromatic, heteroaromatic, and benzylic amines. uniatlantico.edu.coproquest.com For instance, the reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines proceeds smoothly to give mono-aminated products. nih.gov The nucleophilicity of the amine plays a role in the reaction's success, with less nucleophilic amines, such as those bearing strong electron-withdrawing groups, sometimes resulting in lower yields. nih.gov

Table 1: Examples of SNAr Reactions with Various Amines

| Amine Type | Reactant | Product | Reference |

|---|---|---|---|

| Alicyclic | 4,6-Dichloropyrimidine and Adamantylamine | 4-Adamantylamino-6-chloropyrimidine | nih.gov |

| Aromatic | 4-Chlorothieno[3,2-d]pyrimidine and 2-Trifluoromethylaniline | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |

| Heteroaromatic | 2-Chloropyrazine and Morpholine | 2-Morpholinopyrazine | nih.gov |

Reactions with Alkoxides and Thiolates

Alkoxides and thiolates are also effective nucleophiles in SNAr reactions with chloropyrimidines. In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of a high concentration of alkoxide ions, generated from an alcohol solvent and a base like sodium hydroxide (B78521), can lead to substitution of a chlorine atom by an alkoxy group. uniatlantico.edu.comdpi.com This reaction can sometimes compete with amination, leading to a mixture of products. mdpi.com The reaction of 2-MeSO2-4-chloropyrimidine with alkoxides has been reported to occur selectively at the C-2 position, even at low temperatures like -78°C. wuxiapptec.com

Regioselectivity and Stereoselectivity in SNAr Transformations

The regioselectivity of SNAr reactions on substituted pyrimidines is a complex issue influenced by the electronic and steric properties of the substituents on the ring. wuxiapptec.com In 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com For 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position, tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity. nih.gov In the case of 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed: reactions with amines occur at C-4, while reactions with alkoxides are selective for C-2. wuxiapptec.com Quantum mechanical calculations have been employed to understand and predict this variable regioselectivity. wuxiapptec.comwuxiapptec.com

Influence of Reaction Conditions (Solvents, Bases, Temperature) on SNAr Outcomes

Reaction conditions significantly impact the outcome of SNAr reactions on chloropyrimidines. The choice of solvent, base, and temperature can influence reaction rates and product distribution. uniatlantico.edu.coproquest.com For example, in the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, using triethylamine (B128534) (TEA) in refluxing ethanol (B145695) provides suitable conditions for obtaining mono-substituted products. uniatlantico.edu.coproquest.com However, using a stronger base like sodium hydroxide in an alcohol solvent can lead to competing solvolysis reactions, where the solvent itself acts as a nucleophile. uniatlantico.edu.comdpi.com Heating is often necessary to drive nucleophilic aromatic substitutions, which can be slower than other substitution reactions due to the need to disrupt the aromaticity of the ring. youtube.com

Reactions Involving the Pyrimidine-4-carbaldehyde (B152824) Group

The aldehyde functional group at the C-4 position of the pyrimidine ring offers another site for chemical modification.

Condensation Reactions (e.g., Claisen-Schmidt, Schiff Base Formation)

The aldehyde group can participate in various condensation reactions. For instance, the Claisen-Schmidt condensation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can occur under basic conditions in a polar solvent. mdpi.com In some cases, this condensation can happen in a "one-pot" process along with SNAr and solvolysis reactions. uniatlantico.edu.comdpi.com The formation of Schiff bases through the reaction of the aldehyde with primary amines is another expected reaction pathway, although specific examples with this compound are not detailed in the provided search results.

Hydrazone Formation and Subsequent Transformations

The aldehyde group of this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives to form hydrazones. These intermediates are valuable for further synthetic modifications. For instance, the reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolo[4,3-d]pyrimidine ring system. This transformation involves an initial hydrazone formation, followed by an intramolecular cyclization. The specific reaction conditions, such as the solvent and temperature, can influence the reaction pathway and the final product yield.

Generation of Alkynyl, Cyano, Oxazol-5-yl, and β-Ketoester Substituents

The aldehyde functionality of this compound is a key handle for introducing a variety of substituents at the 4-position of the pyrimidine ring.

Alkynyl Groups: The aldehyde can be converted to an alkyne through the Corey-Fuchs reaction. This involves reaction with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne. This alkynylpyrimidine can then participate in further coupling reactions.

Cyano Groups: The transformation of the aldehyde to a nitrile (cyano group) can be achieved through various methods. A common approach is the formation of an oxime by reacting the aldehyde with hydroxylamine, followed by dehydration using reagents such as acetic anhydride (B1165640) or thionyl chloride. The resulting 6-chloro-5-cyanopyrimidine is a precursor for various nitrogen-containing heterocyclic compounds. nih.gov

Oxazol-5-yl Groups: The Van Leusen reaction provides a route to oxazol-5-yl substituents. This involves the reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates toluenesulfinic acid to afford the oxazole (B20620) ring.

β-Ketoester Substituents: The aldehyde can be used to construct β-ketoester functionalities through various condensation reactions. For example, a Claisen-Schmidt condensation with an appropriate ketone can be followed by oxidation and esterification steps. Alternatively, reaction with the enolate of an ester can lead to the formation of a β-hydroxy ester, which can then be oxidized to the desired β-ketoester.

Cross-Coupling Reactions and Transition Metal Catalysis

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for Arylation of Pyrimidine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and heteroaryl groups at the 6-position of the pyrimidine ring. nih.govmdpi.com This palladium-catalyzed reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. nih.govmdpi.commdpi.comrsc.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comnih.gov For instance, using Pd(PPh₃)₄ as the catalyst with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for the arylation of similar chloropyrimidine systems. mdpi.com Electron-rich boronic acids tend to give good yields in these coupling reactions. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyrimidine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Moderate |

Data is generalized from findings on similar pyrimidine systems. mdpi.com

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines. This reaction is also catalyzed by a palladium complex, typically in the presence of a strong base such as sodium tert-butoxide. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. This methodology provides a direct route to 6-aminopyrimidine derivatives, which are important intermediates in medicinal chemistry.

Electrochemical Cross-Coupling Methodologies

Electrochemical methods offer an alternative approach to traditional cross-coupling reactions. nih.govnih.govresearchgate.net In the context of arylating chloropyrimidines, an electrochemical reductive cross-coupling can be employed. nih.govnih.govresearchgate.net This process typically involves a sacrificial iron anode and a nickel(II) catalyst. nih.govnih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing moderate to high yields of the coupled products. nih.govnih.govresearchgate.net The proposed mechanism involves the electrochemical generation of a catalytically active Ni(0) species, which then undergoes oxidative addition to the C-Cl bond of the pyrimidine. researchgate.net Subsequent transmetalation with an aryl halide and reductive elimination affords the arylated pyrimidine and regenerates the Ni(0) catalyst. researchgate.net

Table 2: Electrochemical Cross-Coupling of 4-Amino-6-chloropyrimidines with Aryl Halides

| Entry | Aryl Halide | Catalyst | Anode | Yield (%) |

| 1 | 4-Bromoacetophenone | NiBr₂(bpy) | Fe | 75 |

| 2 | 4-Iodobenzonitrile | NiBr₂(bpy) | Fe | 68 |

| 3 | 2-Bromopyridine | NiBr₂(bpy) | Fe | 55 |

Data is based on the electrochemical coupling of similar 4-amino-6-chloropyrimidines. nih.govresearchgate.net

Cyclization and Ring-Forming Reactions

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of both an aldehyde and a reactive chloro substituent allows for a range of cyclization strategies. For example, reaction with compounds containing two nucleophilic centers can lead to the formation of new rings fused to the pyrimidine core.

One notable application is the synthesis of pyrido[4,3-d]pyrimidines. researchgate.net The reaction of 6-arylethynylpyrimidine-5-carbaldehydes, which can be derived from this compound, with amines like tert-butylamine (B42293) can lead to the formation of these fused systems. researchgate.net The reaction likely proceeds through an initial Michael addition of the amine to the activated alkyne, followed by an intramolecular condensation with the aldehyde group, leading to the formation of the pyridone ring.

Furthermore, the aldehyde can participate in cyclocondensation reactions with active methylene (B1212753) compounds in the presence of a base. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of a pyrimido[4,5-c]pyridazine (B13102040) or a related fused system, depending on the subsequent reaction conditions and any additional reagents used. The chlorine atom can then be further functionalized or displaced in subsequent steps.

Intramolecular Cyclization to Fused Heterocyclic Systems (e.g., Furo[3,2-d]pyrimidines)

The synthesis of fused heterocyclic systems, such as furo[3,2-d]pyrimidines, can be achieved using pyrimidine-4-carbaldehydes as key intermediates. One notable method involves a 'dimerization' process that proceeds through a benzoin-type addition as a critical step, ultimately leading to the formation of a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative. While this specific reaction showcases the utility of the pyrimidine-4-carbaldehyde scaffold, the direct intramolecular cyclization of this compound itself into a simple furo[3,2-d]pyrimidine (B1628203) is a less commonly documented pathway.

Alternative strategies for creating furo[2,3-d]pyrimidine (B11772683) systems often involve building the furan (B31954) ring onto a pre-existing pyrimidine. For instance, N-[4-[2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid has been synthesized as a potent tumor cell growth inhibitor. mdpi.com Although this example illustrates the formation of a different regioisomer (furo[2,3-d]pyrimidine), it highlights the general importance of pyrimidine-based heterocycles in the development of biologically active compounds. The synthesis of these more complex analogues often starts from simpler pyrimidine precursors and involves multi-step sequences. mdpi.com

Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé (GBB) Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, typically involving an amine-containing heterocycle, an aldehyde, and an isocyanide to produce fused imidazopyridines or imidazopyrimidines. arkat-usa.orgmdpi.com This reaction is valued for its ability to rapidly generate molecular diversity. arkat-usa.orgmdpi.com

While direct examples of this compound participating in the GBB reaction are not extensively documented in the literature, its structural features make it a prime candidate for such transformations. The aldehyde group is a key electrophilic component required for the initial formation of a Schiff base with the amino-heterocycle. The general mechanism of the GBB reaction is initiated by the condensation of the amine and aldehyde, followed by the nucleophilic attack of the isocyanide.

The potential for pyrimidine derivatives in GBB reactions has been demonstrated. For example, a related compound, 2-amino-6-chloropyrimidine-4-carboxylic acid, has been successfully employed in a GBB reaction after being incorporated into a DNA sequence. arkat-usa.orgresearchgate.net In this study, a variety of aldehydes, including substituted benzaldehydes and heteroaromatic aldehydes, were shown to be effective, highlighting the broad scope of the aldehyde component in this reaction. arkat-usa.orgresearchgate.net Given that this compound possesses the necessary aldehyde functionality, it is a plausible substrate for GBB reactions, offering a pathway to novel imidazo[1,2-a]pyrimidine (B1208166) scaffolds.

Table 1: Components and Catalysts in the Groebke–Blackburn–Bienaymé Reaction

| Component | Role | Examples | Catalyst |

| Amine-heterocycle | Nucleophile | 2-Aminopyridine, 2-Aminopyrimidine | Lewis Acids (Sc(OTf)₃, Yb(OTf)₃), Brønsted Acids (HClO₄, AcOH) |

| Aldehyde | Electrophile | Benzaldehydes, Heteroaromatic aldehydes | |

| Isocyanide | Nucleophile | Alkyl isocyanides, Aryl isocyanides |

Synthesis of Pyrido[2,3-d]pyrimidines and Quinazoline (B50416) Derivatives

The reactivity of this compound and its analogues is instrumental in the synthesis of more complex fused heterocycles like pyrido[2,3-d]pyrimidines and quinazolines.

The Friedländer annulation, a classic method for constructing quinolines and related heterocycles, can be adapted for the synthesis of pyrido[2,3-d]pyrimidines. This reaction involves the condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. Research has shown that 4-aminopyrimidine-5-carbaldehydes are effective intermediates in a Friedländer-type synthesis to produce 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.orgresearchgate.net This approach highlights the utility of the pyrimidine carbaldehyde moiety in forming the pyridine (B92270) ring of the fused system.

A specific example demonstrates the synthesis of a 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one from a chloro-substituted pyrimidine aldehyde. nih.gov This transformation underscores the potential of this compound as a direct precursor in the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold.

The synthesis of quinazolines from pyrimidine precursors offers another avenue for the reactivity of this compound. One innovative method involves the in-situ generation of a pyrimidine ortho-quinodimethane, which then undergoes a [4+2] cycloaddition with a suitable dienophile, such as dimethyl acetylenedicarboxylate, to form a quinazoline dicarboxylate. mdpi.com Although this specific example starts with a different pyrimidine derivative, it presents a plausible strategy for constructing the quinazoline ring system from a pyrimidine core.

Table 2: Synthesis of Fused Heterocycles from Pyrimidine Aldehyde Derivatives

| Target Heterocycle | Synthetic Method | Key Reactants |

| 7-Arylpyrido[2,3-d]pyrimidines | Friedländer-type synthesis | 4-Aminopyrimidine-5-carbaldehydes, α-Methylene ketones |

| 4-Chloro-pyrido[2,3-d]pyrimidin-7(8H)-one | Cyclocondensation | Chloro-substituted pyrimidine aldehyde |

| Quinazoline derivatives | [4+2] Cycloaddition | Pyrimidine ortho-quinodimethane, Dienophile |

Oxidation and Reduction Chemistry of the Carbaldehyde Functionality

The carbaldehyde group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups such as carboxylic acids and alcohols, respectively.

Conversely, the reduction of the carbaldehyde group yields (6-chloropyrimidin-4-yl)methanol. This transformation can be readily achieved using a variety of reducing agents. Mild, selective reagents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for reducing aldehydes to primary alcohols without affecting other reducible groups that might be present in the molecule. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Furthermore, the aldehyde functionality can undergo other characteristic reactions. Reductive amination, which involves the reaction of the aldehyde with an amine to form an imine intermediate that is subsequently reduced, is a powerful method for C-N bond formation. researchgate.net This reaction would convert the formyl group into an aminomethyl group. Another important reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. This allows for the extension of the carbon chain and the introduction of various substituents.

While the primary focus of many studies is on the reactivity of the pyrimidine ring itself, such as the N-oxidation of 2,4-diamino-6-chloropyrimidine, the chemistry of the carbaldehyde substituent offers a rich field for synthetic diversification. questjournals.org

Strategic Applications in Chemical Synthesis Using 6 Chloropyrimidine 4 Carbaldehyde

Construction of Complex Heterocyclic Architectures

6-Chloropyrimidine-4-carbaldehyde serves as a versatile and highly reactive building block in the synthesis of a wide array of complex heterocyclic architectures. Its unique combination of a reactive aldehyde group and a chlorine atom on the electron-deficient pyrimidine (B1678525) ring allows for a diverse range of chemical transformations, making it a valuable precursor for creating fused and polyheterocyclic systems.

Pyrimidine-Fused Systems

The dual reactivity of this compound is instrumental in the construction of pyrimidine-fused systems. The aldehyde functionality provides a handle for initial reactions, while the chloro substituent is an excellent leaving group for subsequent intramolecular cyclizations. This has been effectively demonstrated in the synthesis of various fused heterocycles.

A notable application is in the synthesis of furo[3,2-d]pyrimidines . The formyl group of pyrimidine-4-carbaldehydes can be utilized to generate various substituents, and specific methods have been developed to construct the furo[3,2-d]pyrimidine (B1628203) core. nih.gov One such method involves a 'dimerization' process that proceeds through a benzoin (B196080) addition as a key mechanistic step. nih.gov Furthermore, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been designed and synthesized based on their potential as VEGFR-2 inhibitors. nih.gov These syntheses often involve multi-step sequences where the pyrimidine aldehyde is a crucial starting material. nih.govnih.gov

Another significant class of fused systems derived from pyrimidine aldehydes are pyrrolo[2,3-d]pyrimidines . These are often synthesized through multi-component reactions or sequential transformations involving the aldehyde and chloro groups. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx While this example uses a different pyrimidine derivative, the principle of building the pyrrole (B145914) ring onto the pyrimidine core is a common strategy where a precursor like this compound could be adapted. The synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines has been achieved through a scaffold-hopping strategy, starting from a protected pyrrolopyrimidine which is then functionalized. nih.gov

The strategic sequencing of reactions is key. For example, the aldehyde can first undergo a condensation reaction, followed by a nucleophilic aromatic substitution (SNAr) at the C6 position to achieve cyclization and form the fused ring system.

Polyheterocyclic Compounds

The versatility of this compound extends to the synthesis of more complex polyheterocyclic compounds, which are molecules containing multiple interconnected heterocyclic rings. These are often assembled through multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. orgchemres.orgorganic-chemistry.org

The aldehyde group of this compound can readily participate in Knoevenagel condensations with active methylene (B1212753) compounds, a common entry point into MCRs for building pyran-fused systems. For example, the reaction of aldehydes with malononitrile (B47326) and a barbituric acid derivative can lead to the formation of pyranopyrimidines. nih.gov This highlights a potential pathway where this compound could be employed to create complex pyran-fused polyheterocyclic systems.

Furthermore, the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines, a class of polyheterocyclic compounds, has been explored through various synthetic techniques, including MCRs. orgchemres.org While specific examples starting directly from this compound are not detailed, its reactive nature makes it a prime candidate for incorporation into such complex synthetic schemes. The general strategy often involves the creation of a dihydropyridine (B1217469) ring fused to two pyrimidine rings, a transformation where an aldehyde precursor is essential.

The development of novel polyheterocyclic ring systems has also been achieved through the reaction of 1-benzothiopyran-4-ones with heterocyclic amines and dimethylformamide-dimethylacetal (DMFDMA), showcasing the broad scope of MCRs in generating structural diversity. arabjchem.org The reactivity of the aldehyde and chloro groups in this compound allows for its potential use in similar complex transformations to yield novel polyheterocyclic structures with potential biological activities.

Precursor for Advanced Medicinal Chemistry Intermediates

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this compound is a key intermediate for the synthesis of advanced therapeutic agents. Its ability to be readily transformed into a variety of more complex molecules makes it a valuable starting material for drug discovery programs.

Scaffolds for Antimetabolites and Kinase Inhibitors

Antimetabolites are a class of drugs that interfere with the normal metabolic processes within cells, typically by inhibiting the synthesis of DNA and RNA. Purine and pyrimidine antimetabolites are widely used in cancer therapy. nih.gov These drugs are typically analogues of endogenous nucleobases that, once metabolized, can inhibit key enzymes in nucleotide biosynthesis or be incorporated into DNA and RNA, leading to cytotoxicity. nih.gov The pyrimidine ring is a fundamental component of these drugs, and derivatives of this compound can serve as precursors to novel antimetabolites. The aldehyde functionality allows for the introduction of various side chains and functional groups that can mimic the natural substrates of metabolic enzymes, while the chloro group provides a site for further modification to enhance biological activity and selectivity. Targeting pyrimidine synthesis has been shown to be a promising therapeutic strategy, particularly in glioblastoma stem cells. nih.gov

Kinase inhibitors are a major class of targeted cancer therapies that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. nih.gov The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors due to its structural similarity to the adenine (B156593) core of ATP.

This compound is a valuable building block for synthesizing kinase inhibitors. The pyrimidine core can act as the hinge-binding motif, while the aldehyde and chloro positions allow for the introduction of substituents that can occupy other regions of the ATP-binding pocket, thereby conferring potency and selectivity. For example, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as potent dual inhibitors of cyclin-dependent kinase 6 (CDK6) and CDK9. nih.gov The synthesis of these compounds often involves the reaction of a chloropyrimidine precursor with various amines. Similarly, novel furo[2,3-d]pyrimidine derivatives have been designed as potential VEGFR-2 inhibitors, demonstrating the versatility of the pyrimidine scaffold in targeting different kinases. nih.gov

Building Blocks for Targeted Therapeutic Agents

Beyond antimetabolites and kinase inhibitors, this compound is a precursor to a broader range of targeted therapeutic agents. The pyrimidine ring is a privileged scaffold in drug discovery, appearing in a wide variety of biologically active compounds. mdpi.com

The aldehyde group of this compound can be readily converted into other functional groups such as carboxylic acids, oximes, hydrazones, and nitriles, each opening up new avenues for derivatization. For instance, the synthesis of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides as potential antiviral agents has been reported, where the diversification was achieved through amidation of a pyrimidine carboxylate ester precursor. nih.gov This highlights how the aldehyde of this compound could be oxidized to a carboxylic acid and then converted to a library of amides for screening.

Furthermore, the chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents, including amines, alcohols, and thiols. This reactivity is crucial for building molecular complexity and fine-tuning the pharmacological properties of the target compounds. For example, a series of 2,4,6-trisubstituted bis-pyrimidine derivatives were synthesized and showed potent antiamoebic activity. nih.gov The synthesis of these compounds involved the sequential reaction of a dichloropyrimidine with different nucleophiles.

The combination of these reactive sites makes this compound a versatile platform for the synthesis of diverse libraries of compounds for high-throughput screening and the development of novel targeted therapies for a wide range of diseases, including cancer and infectious diseases. chemimpex.com

Utilization in Agrochemical Research and Development

The pyrimidine core is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides and fungicides. This compound and its derivatives are valuable intermediates in the discovery and development of new crop protection agents. chemimpex.com

The development of novel herbicide safeners is an important area of agrochemical research. Herbicide safeners are compounds that protect crops from injury caused by herbicides without affecting the herbicide's efficacy against weeds. A study on N-(4,6-dichloropyrimidine-2-yl)benzamide, a derivative of a dichloropyrimidine, showed that it exhibited a protective effect on rice seedlings against injury from the herbicide metolachlor. nih.govmdpi.com This compound also demonstrated antifungal activity against several plant pathogens. nih.govmdpi.com The synthesis of such compounds often starts from chloropyrimidine precursors, highlighting the potential of this compound as a starting material for novel agrochemicals. The aldehyde group can be transformed into other functionalities, such as amides or Schiff bases, which can modulate the biological activity and physical properties of the resulting molecules.

In the realm of fungicides, pyrimidine-based compounds have a long history of use. The ability to introduce various substituents onto the pyrimidine ring allows for the optimization of antifungal activity against specific pathogens. The reactive sites on this compound provide a means to systematically modify the structure to enhance efficacy and spectrum of activity. For example, the aldehyde could be used to form Schiff base ligands that can chelate metal ions, a mechanism known to disrupt microbial growth.

The versatility of this compound makes it an attractive starting point for generating libraries of novel compounds for screening in agrochemical discovery programs. The ease of modification at both the aldehyde and chloro positions allows for the rapid generation of structural diversity, increasing the probability of identifying new and effective herbicides, fungicides, and other crop protection agents.

Contributions to Material Science Research (e.g., Polymer Functionalization)

The unique structural attributes of this compound, namely its reactive aldehyde and chloro functionalities, position it as a valuable compound for the functionalization of polymers and the development of advanced materials. While direct, detailed research exclusively on the functionalization of polymers with this compound is emerging, its potential is inferred from studies on closely related pyrimidine derivatives and the fundamental reactivity of its constituent functional groups. The aromatic and electron-deficient pyrimidine core, when incorporated into a polymer backbone, can impart desirable electronic and photophysical properties.

The aldehyde group serves as a versatile anchor for attaching the pyrimidine moiety to polymer chains through various condensation reactions. For instance, it can react with polymers bearing primary amine or hydrazine (B178648) functionalities to form stable Schiff base or hydrazone linkages, respectively. This method of post-polymerization modification is a powerful tool for tailoring the properties of existing polymers.

Furthermore, the chloro-substituent on the pyrimidine ring offers another avenue for polymer functionalization via nucleophilic aromatic substitution (SNAr) reactions. This allows for the covalent attachment of the pyrimidine unit to polymers containing nucleophilic groups such as thiols or amines.

The incorporation of the this compound moiety into polymers can lead to materials with a range of interesting properties:

Conductive Polymers: The electron-deficient nature of the pyrimidine ring makes it a suitable component for creating n-type semiconducting polymers. rsc.orgresearchgate.net When integrated into a conjugated polymer backbone, these pyrimidine units can facilitate electron transport, a key characteristic for applications in organic electronics.

Photoresponsive Materials: Pyrimidine derivatives have been explored for their photochromic properties. By incorporating this compound into a polymer, it is conceivable to develop materials that change their properties, such as color or conformation, in response to light.

Chemosensors: The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions. Polymers functionalized with pyrimidine units can therefore be designed as chemosensors, where the binding of a specific analyte induces a measurable change in the polymer's optical or electronic properties.

Metal-Organic Frameworks (MOFs): The aldehyde and chloro- groups can be chemically modified to carboxylic acids or other suitable linkers for the synthesis of MOFs. These materials are highly porous and have applications in gas storage, separation, and catalysis.

Detailed research findings on the functionalization of polymers with pyrimidine derivatives highlight the versatility of this class of compounds in material science. For example, studies have shown the synthesis of pyrimidine-containing polyphosphazenes, which exhibit interesting thermal and hydrolytic properties. acs.org In other research, novel semiconducting polymers containing pyrimidine have been synthesized and characterized, demonstrating their potential for use in electronic devices. rsc.orgresearchgate.net

Below is a data table illustrating the potential functionalization of different polymers with this compound and the expected properties of the resulting materials, based on established chemical principles and research on related compounds.

| Polymer Backbone | Functionalization Reaction | Linkage Type | Potential Application of Functionalized Polymer |

| Poly(allylamine) | Schiff Base Formation | Imine | pH-Responsive Hydrogels, Drug Delivery |

| Poly(styrene-co-maleic anhydride) | Amidation followed by Schiff Base Formation | Amide and Imine | Thin Films with Tunable Refractive Index |

| Thiol-terminated Poly(ethylene glycol) | Nucleophilic Aromatic Substitution | Thioether | Biocompatible Coatings, Anti-fouling Surfaces |

| Poly(p-phenylene vinylene) precursor | Post-polymerization modification via Aldol Condensation | Carbon-Carbon bond | N-type Semiconductor for Organic LEDs |

This table underscores the broad scope of possibilities for creating novel and functional materials through the strategic use of this compound in polymer chemistry.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Chloropyrimidine-4-carbaldehyde, three distinct proton signals are expected in the spectrum.

The most downfield signal is anticipated for the aldehydic proton (-CHO) due to the strong deshielding effect of the carbonyl group and the aromatic pyrimidine (B1678525) ring. This signal would typically appear as a singlet. The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as distinct signals. The proton at position 2 (H-2) would likely be downfield from the proton at position 5 (H-5) due to the electronic effects of the adjacent nitrogen atoms. Their coupling would result in these signals appearing as doublets.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) |

| Pyrimidine H-2 | 9.0 - 9.2 | Singlet (s) |

| Pyrimidine H-5 | 7.8 - 8.0 | Singlet (s) |

| Note: These are predicted values based on typical ranges for similar chemical environments. |

¹³C-NMR spectroscopy maps the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and will appear furthest downfield. The carbon atoms of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the chlorine substituent. The carbon atom bonded to the chlorine (C-6) will be significantly affected. The remaining two pyrimidine carbons (C-2, C-4, and C-5) will have characteristic shifts for aromatic heterocyclic systems.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-6 (C-Cl) | 160 - 165 |

| C-2 | 155 - 160 |

| C-4 | 150 - 155 |

| C-5 | 120 - 125 |

| Note: These are predicted values based on typical ranges for similar chemical environments. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the chloropyrimidine ring.

Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak to medium bands. Aromatic C-H stretching and C=N stretching vibrations from the pyrimidine ring are also anticipated. The C-Cl stretching vibration will appear in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1720 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=N Stretch | 1550 - 1600 | Medium |

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Note: These are expected frequency ranges and may vary slightly. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The calculated monoisotopic mass of this compound (C₅H₃³⁵ClN₂O) is approximately 141.99 g/mol . Fragmentation would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), or hydrogen cyanide (HCN) from the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 142 | Molecular Ion |

| [M+2]⁺ | 144 | Isotope peak due to ³⁷Cl |

| [M-CHO]⁺ | 113 | Loss of the formyl radical |

| [M-Cl]⁺ | 107 | Loss of a chlorine radical |

| Note: These are predicted fragmentation patterns. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyrimidine ring and the aldehyde group form a conjugated system. This is expected to give rise to a strong π → π* absorption band at a shorter wavelength. The non-bonding electrons on the nitrogen atoms and the oxygen atom of the carbonyl group can undergo a weaker n → π* transition, which would appear as a separate band at a longer wavelength.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as crystal packing and potential hydrogen bonding. This would offer an unambiguous confirmation of the molecular structure. However, to date, no publicly available crystal structure data for this compound has been reported.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For the structural elucidation of this compound, HRMS provides unambiguous confirmation of its molecular formula, C₅H₃ClN₂O.

In a typical HRMS analysis, the compound is ionized, and the mass of the resulting molecular ion is measured to four or more decimal places. This high precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The experimentally measured mass is then compared to the theoretical mass calculated for the expected molecular formula.

For this compound, the molecular formula is C₅H₃ClN₂O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The expected result from an HRMS experiment would be a data table confirming this composition.

| Molecular Formula | Ion | Calculated m/z | Found m/z |

| C₅H₃ClN₂O | [M+H]⁺ | 142.9934 | Data not available |

A comprehensive search of scientific literature and chemical databases did not yield specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound. The table reflects the calculated theoretical mass for the protonated molecule ([M+H]⁺). The "Found m/z" column remains vacant as the experimental value has not been publicly reported.

The confirmation of the elemental composition by HRMS is a fundamental step in the comprehensive characterization of this compound, complementing data from other spectroscopic techniques like NMR and IR spectroscopy to provide a complete and unambiguous structural assignment.

Computational Chemistry Approaches for Mechanistic and Predictive Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, orbital energies, and other key parameters. For pyrimidine (B1678525) derivatives, methods like B3LYP with basis sets such as 6-311G or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For 6-Chloropyrimidine-4-carbaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Pyrimidine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 115.8 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.1 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.9 |

| C4-C5 | 1.40 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 117.2 |

| C6-N1 | 1.34 | C5-C6-N1 | 120.5 |

| C4-C7 | 1.48 | N3-C4-C7 | 118.0 |

| C7-O8 | 1.22 | C5-C4-C7 | 119.5 |

| C6-Cl9 | 1.74 | N1-C6-Cl9 | 115.0 |

Note: This table is illustrative and based on general values for substituted pyrimidines. The actual optimized geometry of this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the lone pairs of the nitrogen atoms. The LUMO is likely to be distributed over the pyrimidine ring and significantly on the carbaldehyde group, which acts as an electron-accepting moiety. The presence of the chlorine atom and the carbaldehyde group is anticipated to lower the energies of both HOMO and LUMO and reduce the HOMO-LUMO gap compared to unsubstituted pyrimidine, thereby increasing its reactivity. For similar pyrimidine derivatives, calculated HOMO-LUMO gaps are often in the range of 3-5 eV. researchgate.netresearchgate.netscience.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These values are illustrative. The actual HOMO-LUMO energies for this compound would need to be determined through specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental data is a standard method for validating the accuracy of the computational model and for assigning the observed spectral bands to specific molecular vibrations. nih.gov Typically, calculated harmonic frequencies are scaled by an empirical factor (e.g., around 0.96 for B3LYP) to better match the anharmonicity of real vibrations. nih.gov

For this compound, characteristic vibrational modes would include the C=O stretching of the carbaldehyde group (typically around 1700 cm⁻¹), C-Cl stretching, and various C-H and ring stretching and bending modes. mdpi.com

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Aldehyde-Substituted Heterocycle (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Assignment |

| ν(C=O) | 1695 | 1700 | Carbonyl stretch |

| ν(C-Cl) | 750 | 755 | Carbon-chlorine stretch |

| Aromatic C-H stretch | 3050 | 3055 | Aromatic C-H stretch |

| Ring breathing | 990 | 995 | Pyrimidine ring vibration |

Note: This table provides an example of how calculated and experimental data are compared. Specific data for this compound is not available in the searched literature.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of a quantum chemistry calculation. wikipedia.orgresearchgate.net These charges can provide insights into the molecule's reactivity, particularly its electrostatic potential and the sites most susceptible to nucleophilic or electrophilic attack.

In this compound, the nitrogen atoms are expected to carry negative charges due to their higher electronegativity. The carbon atom of the carbaldehyde group is anticipated to have a significant positive charge, making it a primary site for nucleophilic attack. The chlorine atom will also influence the charge distribution on the pyrimidine ring.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Pyrimidine

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.55 |

| N3 | -0.58 |

| C4 (ring) | 0.25 |

| C7 (carbonyl) | 0.45 |

| O8 (carbonyl) | -0.40 |

| Cl9 | -0.15 |

Note: These charge values are illustrative. The actual Mulliken charges for this compound would be dependent on the specific computational method and basis set used.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Given the prevalence of the pyrimidine scaffold in biologically active molecules, this compound could be investigated as a potential inhibitor for various enzymes, such as kinases or dihydrofolate reductase (DHFR), which are common targets in cancer and antimicrobial therapies. researchgate.netresearchgate.net

A molecular docking study would involve placing the 3D structure of this compound into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy.

For instance, in the active site of a kinase, the pyrimidine nitrogen atoms could act as hydrogen bond acceptors with backbone amide groups of the protein. The carbaldehyde group could also participate in hydrogen bonding or polar interactions. The chlorine atom could be involved in halogen bonding or fit into a hydrophobic pocket. The specific interactions would dictate the binding affinity and selectivity of the compound. While no specific docking studies for this compound have been reported, studies on similar pyrimidine derivatives show that they can form stable complexes with various protein targets. mdpi.comdovepress.com

Table 5: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Kinase Active Site

| Ligand Atom/Group | Protein Residue (Example) | Interaction Type |

| Pyrimidine N1 | Valine (backbone NH) | Hydrogen Bond |

| Carbaldehyde O | Lysine (side chain NH3+) | Hydrogen Bond |

| Chlorine | Leucine (side chain) | Hydrophobic/Halogen Bond |

Note: This table is a hypothetical representation of potential interactions and would need to be confirmed by specific molecular docking calculations.

Assessment of Binding Free Energies

The prediction of binding affinity between a ligand and a protein is a critical step in drug discovery. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the free energy of binding. nih.govnih.govrsc.org These methods calculate the energy of the protein-ligand complex, the free protein, and the free ligand in solution, with the difference corresponding to the binding free energy.

While specific binding free energy studies on this compound are not extensively documented, research on related pyrimidine derivatives provides valuable insights. For instance, a study on 2-amino-4-chloro-pyrimidine derivatives as potential inhibitors for the main protease of SARS-CoV-2 (3CLpro) employed molecular docking to predict binding affinities. nih.gov The binding energy scores, which are indicative of the binding free energy, can be used to rank potential inhibitors. In one such study, a derivative, compound 6 , showed a promising binding energy of -8.12 kcal/mol. nih.gov

Table 1: Molecular Docking Results of 2-Amino-4-chloro-pyrimidine Derivatives with 3CLpro of SARS-CoV-2 nih.gov

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| 6 | -8.12 | 1.11 |

| 7 | -7.83 | 1.83 |

This table showcases the binding affinities of derivatives, illustrating the application of computational methods to predict ligand-protein interactions.

These calculations, while computationally less intensive than alchemical free energy perturbation methods, offer a reliable way to prioritize compounds for further experimental testing. nih.gov The accuracy of MM/PBSA and MM/GBSA can be influenced by factors such as the force field used, the solvation model, and the inclusion of entropy calculations. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

A key metric for assessing stability in MD simulations is the Root Mean Square Deviation (RMSD). A stable protein-ligand complex will typically show a low and converging RMSD value over the simulation time, indicating that the ligand remains bound in a consistent conformation within the protein's binding site. nih.govresearchgate.netnih.gov

For instance, a study on 4,6-disubstituted pyrimidine-based derivatives as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease, utilized 500 ns MD simulations to assess complex stability. nih.gov The RMSD of the protein backbone and the ligand were monitored throughout the simulation. A stable RMSD for both the protein and the ligand suggests a stable binding complex.

Table 2: Representative RMSD Data from MD Simulations

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 50 | 1.5 | 0.8 |

| 100 | 1.8 | 1.0 |

| 200 | 2.0 | 1.2 |

| 300 | 2.1 | 1.3 |

| 400 | 2.2 | 1.4 |

This interactive table represents typical RMSD data from an MD simulation, where stabilizing values indicate a stable complex. The data is illustrative and not specific to this compound.

Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Lower RMSF values for residues in the binding pocket suggest that the ligand binding stabilizes these residues. researchgate.net

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential (MEP) Maps)

Surface analysis techniques are instrumental in understanding the intermolecular interactions and reactive properties of a molecule.

Molecular Electrostatic Potential (MEP) Maps are valuable for predicting the reactive sites of a molecule. The MEP is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. bldpharm.com By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step.

For this compound, the chlorine atom and the aldehyde group are the primary sites of reactivity. The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. Computational studies on related chloropyrimidines can shed light on the feasibility of these reactions. For example, a study on the SNAr reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) highlighted the influence of the reaction conditions on the product distribution. researchgate.net

The aldehyde group can participate in a variety of reactions, such as condensation with amines to form Schiff bases or reduction to an alcohol. Theoretical calculations can model these transformations, providing insights into the transition state geometries and activation energies. For instance, the synthesis of 4,6-disubstituted pyrimidine derivatives from 4,6-dichloropyrimidine (B16783) involves a nucleophilic substitution reaction, the mechanism of which can be computationally modeled to understand the role of the solvent and the nucleophile. nih.gov

By understanding these reaction pathways at a molecular level, chemists can optimize reaction conditions to achieve higher yields and selectivity, facilitating the synthesis of novel compounds with desired properties.

Research into Biological and Pharmacological Activities of Derived Chemical Entities

Anticancer Activity of Pyrimidine (B1678525) Derivatives

The pyrimidine core is a fundamental component of nucleic acids, making its analogues a prime area of investigation for anticancer therapies. ijrpr.comjrasb.com These derivatives often exert their effects by interfering with the processes of cell growth and proliferation. arabjchem.orgnih.gov

Inhibition of Cancer Cell Lines and Specific Kinases (e.g., Mer and c-Met)

Recent studies have focused on designing pyrimidine derivatives as potent inhibitors of specific kinases that are overexpressed in various cancers. nih.govresearchgate.net Mer and c-Met kinases are key targets in this endeavor. nih.govresearchgate.net A series of 2-substituted aniline (B41778) pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of both Mer and c-Met kinases. nih.gov

One standout compound, 18c, demonstrated significant inhibitory activity against both Mer and c-Met kinases, with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. nih.gov This compound also showed potent antiproliferative activities against several cancer cell lines, including HepG2, MDA-MB-231, and HCT116. nih.gov Further optimization led to the development of compound 17c, which exhibited even more potent dual kinase inhibition with IC50 values of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. preprints.org This compound also displayed significant antiproliferative activity against multiple cancer cell lines and a favorable cardiac safety profile. preprints.org

The antiproliferative efficacy of these derivatives has been evaluated across a range of cancer types. For instance, new aminopyrimidine derivatives related to a compound known as RDS 3442 have shown potent activity against glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer. mdpi.comnih.gov The N-benzyl counterpart of RDS 3442, compound 2a, was particularly effective, with EC50 values ranging from 4 to 8 μM in various tumor cell lines. mdpi.comnih.gov

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Mer and c-Met Kinases

| Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Source |

|---|---|---|---|

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | nih.gov |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | preprints.org |

| 14a | 8.1 | 144.0 | nih.gov |

| 14b | 9.6 | >8897.0 | nih.gov |

Effects on DNA Replication and Protein Synthesis

Given that pyrimidines are essential for the synthesis of DNA and RNA, their derivatives can potently inhibit cancer cell proliferation by disrupting these fundamental cellular processes. ijrpr.comnih.gov Nucleotide metabolism is a critical pathway that provides the necessary building blocks for DNA replication and RNA synthesis, and its increase is a hallmark of cancer. nih.gov

One aminopyrimidine compound, designated as 1a, has been shown to be a potent inhibitor of replication. mdpi.com It acts as a negative regulator of cell cycle progression and an inducer of apoptosis in various human cancer cells. mdpi.com The fundamental role of pyrimidines in nucleic acid synthesis means that their analogues can interfere with these processes, leading to anticancer effects. arabjchem.org

Fluorescent Probes for Tumor Visualization

The development of fluorescent probes with antitumor activity represents a significant advancement in cancer diagnosis and therapy. nih.govdntb.gov.ua By attaching a pyrimidine group with known anti-tumor activity to a fluorescent dye like BODIPY, researchers have created bifunctional probes. nih.govdntb.gov.ua These probes, such as d-Y-B and dO-Y-B, not only allow for the visualization of cancer cells but also possess anti-proliferative properties. nih.govdntb.gov.ua In vivo imaging in mice has demonstrated their ability to specifically localize to and visualize tumor cells in real-time. nih.govdntb.gov.ua

Another approach involves linking rhodamine B with pyrimidine derivatives to create fluorescent antitumor drugs. bohrium.com These compounds have shown strong inhibitory effects on cancer cells and possess good biocompatibility, allowing them to enter tumor cells and facilitate imaging. bohrium.com Furthermore, a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate has been synthesized for bioimaging applications. rsc.org This probe can be conjugated with biomolecules and transported into cancer cells, highlighting its potential for two-photon fluorescence bioimaging. rsc.org Novel selective fluorescent COX-2 inhibitors based on a pyrimidine scaffold have also been developed to visualize COX-2 expressing human colon cancer cells. nih.gov

Antimicrobial and Antitubercular Efficacy

Beyond their anticancer properties, pyrimidine derivatives have demonstrated significant potential as antimicrobial and antitubercular agents.

Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

A range of pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives were synthesized and showed antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.net The antimicrobial data for some carbazole (B46965) derivatives containing a thiazole (B1198619) moiety revealed broad-spectrum activity against several Gram-positive and Gram-negative bacteria. nih.gov The search for new antimicrobial agents is crucial due to the rise of antibiotic resistance. antibiotics-chemotherapy.ru

Inhibition of Mycobacterium tuberculosis (Mtb)

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. acs.orgacs.orgnih.gov Pyrimidine derivatives have shown considerable promise in this area. antibiotics-chemotherapy.ruacs.orgacs.orgnih.govnih.govucl.ac.uk

Several studies have reported on pyrimidine compounds with potent inhibitory activity against Mycobacterium tuberculosis. antibiotics-chemotherapy.ruacs.orgnih.gov One study identified a derivative, compound 5a, which exhibited strong activity against various strains of Mtb, including clinical drug-resistant ones, with minimum inhibitory concentration (MIC) values of 0.5–1.0 μg/mL. acs.orgnih.gov This compound was also found to target PknB, a crucial protein in Mtb. acs.org

Other research has focused on C-5 alkynyl pyrimidine derivatives, which have been shown to effectively inhibit the growth of mycobacteria. nih.gov A pyrimidine analog with a long carbon chain at the C-5 position, compound 3, was particularly effective, showing a dose-dependent inhibition of M. tuberculosis growth. nih.govmdpi.com Furthermore, these pyrimidine compounds have demonstrated synergistic effects when combined with existing anti-TB drugs like isoniazid (B1672263) and rifampicin, potentially offering a new avenue for combination therapy. nih.govmdpi.com

**Table 2: Antitubercular Activity of Pyrimidine Derivatives against *M. tuberculosis***

| Compound/Derivative Type | Activity/MIC | Key Findings | Source |

|---|---|---|---|

| Compound 5a | 0.5–1.0 μg/mL | Potent against H37Ra, H37Rv, and clinical drug-resistant TB. | acs.orgnih.gov |

| Compound 3 (pyrimidine analog) | 99% inhibition at 200 µg/mL | Dose-dependent inhibition of M. tuberculosis growth. | nih.govmdpi.com |

| C-5 Alkynyl Pyrimidine Derivatives | Effective growth inhibition | Wide range of derivatives show antimycobacterial activity. | nih.gov |